![molecular formula C10H11NO5 B13099107 2-Hydroxy-3-isopropoxy-4-nitrobenzaldehyde](/img/structure/B13099107.png)
2-Hydroxy-3-isopropoxy-4-nitrobenzaldehyde
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Overview
Description
2-Hydroxy-3-isopropoxy-4-nitrobenzaldehyde is an organic compound with the molecular formula C10H11NO5 It is a derivative of benzaldehyde, featuring hydroxyl, isopropoxy, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-isopropoxy-4-nitrobenzaldehyde typically involves the nitration of 2-Hydroxy-3-isopropoxybenzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-isopropoxy-4-nitrobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl and isopropoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: 2-Hydroxy-3-isopropoxy-4-nitrobenzoic acid.
Reduction: 2-Hydroxy-3-isopropoxy-4-aminobenzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of 2-hydroxy-3-isopropoxy-4-nitrobenzaldehyde as a precursor in the synthesis of novel anticancer agents. For instance, derivatives of this compound have been investigated for their inhibitory effects on specific cancer cell lines. The mechanism typically involves the modulation of key signaling pathways associated with tumor growth and proliferation.
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Research indicates that derivatives synthesized from this compound exhibit significant antibacterial and antifungal activities. These properties are attributed to the ability of the nitro group to participate in redox reactions, which can disrupt microbial cellular functions .
Organic Synthesis
Synthesis of Complex Molecules
In organic synthesis, this compound serves as a versatile building block for creating more complex molecular structures. Its functional groups allow for various chemical modifications, making it suitable for synthesizing a wide range of derivatives. For example, it can be used in the formation of chalcones and other bioactive compounds through condensation reactions .
Material Science
Polymer Chemistry
The compound's unique structure can be exploited in polymer chemistry to develop new materials with enhanced properties. For instance, incorporating this compound into polymer matrices can improve thermal stability and mechanical strength. This application is particularly relevant in creating advanced materials for electronics and coatings .
Case Studies
Application Area | Study Reference | Findings |
---|---|---|
Medicinal Chemistry | PMC6705401 | Demonstrated anticancer properties through modulation of cellular pathways. |
Antimicrobial Research | PMC7169414 | Showed significant antibacterial activity against various strains including Staphylococcus aureus. |
Organic Synthesis | MDPI Article | Utilized as a precursor in synthesizing complex bioactive molecules like chalcones. |
Material Science | Sigma-Aldrich Data | Enhanced thermal stability when incorporated into polymer matrices. |
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-isopropoxy-4-nitrobenzaldehyde depends on its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that may interact with enzymes or other proteins. The aldehyde group can form Schiff bases with amines, which can modulate biological activity. The hydroxyl and isopropoxy groups can influence the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-3-nitrobenzaldehyde
- 2-Hydroxy-5-nitrobenzaldehyde
- 3-Hydroxy-4-nitrobenzaldehyde
Uniqueness
2-Hydroxy-3-isopropoxy-4-nitrobenzaldehyde is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may provide specific advantages in certain applications.
Biological Activity
2-Hydroxy-3-isopropoxy-4-nitrobenzaldehyde is a compound of significant interest in medicinal and biological chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and comparative analysis with similar compounds.
Chemical Structure and Properties
The chemical structure of this compound features an isopropoxy group, a hydroxyl group, and a nitro group attached to a benzaldehyde backbone. This configuration influences its lipophilicity and reactivity, which are crucial for its biological activity.
Property | Description |
---|---|
Molecular Formula | C12H15N2O4 |
Molecular Weight | 237.26 g/mol |
Functional Groups | Hydroxyl (-OH), Nitro (-NO2), Aldehyde (-CHO) |
Solubility | Soluble in organic solvents; limited solubility in water |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The nitro group can undergo bioreduction to form reactive intermediates that interact with enzymes or proteins, potentially modulating their activity.
- Formation of Schiff Bases : The aldehyde group can react with amines to form Schiff bases, which can influence various biochemical pathways.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially acting against various bacterial strains .
Antimicrobial Activity
Research has indicated that this compound demonstrates antimicrobial properties. In vitro studies have shown its effectiveness against certain strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's structure allows it to penetrate bacterial membranes effectively, enhancing its bioactivity.
Cytotoxicity
In cell viability assays, the compound has been tested against various human cancer cell lines. Initial findings indicate that it possesses cytotoxic effects, with IC50 values suggesting significant inhibition of cell growth at higher concentrations .
Case Studies
- Study on Antimicrobial Properties : A study evaluated the efficacy of this compound against MRSA using the mgrA P2-GFP reporter system. The results indicated a notable inhibition percentage, suggesting its potential as an antibacterial agent .
- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of the compound on various cancer cell lines through MTT assays. The results demonstrated that higher concentrations led to reduced cell viability, indicating its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-Hydroxy-4-nitrobenzaldehyde | Lacks isopropoxy group | Moderate antimicrobial activity |
3-Hydroxy-4-nitrobenzaldehyde | Hydroxyl group in different position | Lower reactivity compared to target compound |
2-Hydroxy-3-methoxy-4-nitrobenzaldehyde | Methoxy instead of isopropoxy | Different solubility and reactivity profile |
The presence of the isopropoxy group in this compound enhances its lipophilicity compared to similar compounds, potentially increasing its ability to cross biological membranes and interact with cellular targets more effectively.
Properties
Molecular Formula |
C10H11NO5 |
---|---|
Molecular Weight |
225.20 g/mol |
IUPAC Name |
2-hydroxy-4-nitro-3-propan-2-yloxybenzaldehyde |
InChI |
InChI=1S/C10H11NO5/c1-6(2)16-10-8(11(14)15)4-3-7(5-12)9(10)13/h3-6,13H,1-2H3 |
InChI Key |
UAUAXPNQUUKMEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1O)C=O)[N+](=O)[O-] |
Origin of Product |
United States |
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